D4476

描述

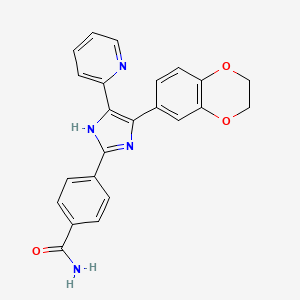

structure in first source

Structure

3D Structure

属性

IUPAC Name |

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZHVCKYBCJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423554 | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301836-43-1 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)

A Technical Guide to the Basic Properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, also known by its identifier D-4476, is a cell-permeable small molecule belonging to the substituted imidazole class.[1][3] This class of compounds is of significant interest in medicinal chemistry, with various derivatives being explored as potent kinase inhibitors for therapeutic applications.[1][2][4] D-4476 is specifically recognized as a potent inhibitor of Casein Kinase 1 (CK1), a crucial serine/threonine kinase involved in numerous cellular processes.[3] Understanding the fundamental physicochemical properties of this compound, particularly its basicity and solubility, is critical for its application in biological assays, formulation development, and pharmacokinetic studies.

This document provides a technical overview of the core basic properties of D-4476, detailing established experimental protocols for their determination and placing the compound in its biological context as a CK1 inhibitor.

Physicochemical and Basic Properties

The basicity of D-4476 is primarily attributed to the nitrogen atoms within the pyridine and imidazole rings, which can be protonated at physiological pH. The pKa, the negative logarithm of the acid dissociation constant, is the quantitative measure of this basicity. While specific experimentally determined values for the pKa and aqueous solubility of D-4476 are not publicly available, the following table summarizes its key identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | N/A |

| Synonym | D-4476 | [3] |

| CAS Number | 301836-43-1 | [3] |

| Molecular Formula | C25H19N5O3 | Calculated |

| Molecular Weight | 437.45 g/mol | Calculated |

| pKa | Not Publicly Available (Requires Experimental Determination) | N/A |

| Aqueous Solubility | Not Publicly Available (Requires Experimental Determination) | N/A |

Experimental Protocols for Basicity and Solubility Determination

To fully characterize D-4476, its pKa and aqueous solubility must be determined experimentally. The following sections detail the standard, validated methodologies for these measurements.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[5][6][7] The procedure involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).

Methodology:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of D-4476 in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical volume is 20-50 mL.[5][8]

-

Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[5][8]

-

Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[5][8]

-

-

Instrument Calibration:

-

Calibrate a pH meter with a glass electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

-

-

Titration Procedure:

-

Place the analyte solution in a temperature-controlled vessel and add the ionic strength adjuster.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Stir gently to ensure homogeneity.

-

To determine the pKa of the basic functional groups, make the solution acidic (pH ~1.8-2.0) with 0.1 M HCl.[5][8]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

-

Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[5][8]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the basic group has been neutralized. At this half-equivalence point, pH = pKa.[9]

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[5]

-

Protocol for Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound, providing a measure of its intrinsic solubility in a given solvent system.[10][11]

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid D-4476 to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation.[11]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand so that the excess solid can sediment.

-

Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all particulate matter is removed, filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed and collect the supernatant.[11]

-

-

Concentration Analysis:

-

Quantify the concentration of dissolved D-4476 in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Prepare a standard curve with known concentrations of D-4476 to accurately determine the concentration in the test samples.

-

-

Reporting:

-

The determined concentration represents the thermodynamic solubility of D-4476 under the specified conditions (e.g., buffer, pH, temperature). Report the value in units such as µg/mL or µM.

-

Biological Context: Inhibition of Casein Kinase 1 Signaling

D-4476 is a known inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases that phosphorylate numerous substrates to regulate diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The workflow for investigating the effect of a kinase inhibitor like D-4476 typically involves a series of in vitro and cell-based assays to confirm its potency and mechanism of action.

Caption: Workflow for characterizing a kinase inhibitor like D-4476.

The diagram above illustrates a typical experimental workflow to characterize a kinase inhibitor. The in vitro portion confirms direct enzyme inhibition, while the cell-based assay validates that the compound can enter cells and engage its target, leading to a downstream biological effect (e.g., reduced phosphorylation of a known CK1 substrate).

Conclusion

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (D-4476) is a valuable research tool for studying the biological roles of Casein Kinase 1. While its identity and primary mechanism of action are established, a full understanding of its drug-like properties requires experimental determination of its pKa and aqueous solubility. The standardized protocols outlined in this guide provide a clear path for researchers to obtain this critical data, enabling more robust experimental design and interpretation of its biological effects.

References

- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-(2,3-DIHYDROBENZO[1,4]DIOXIN-6-YL)-5-PYRIDIN-2-YL-1H-IMIDAZOL-2-YL)BENZAMIDE | 301836-43-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. asdlib.org [asdlib.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

D4476: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D4476 is a potent and selective, cell-permeant small molecule inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in pharmacology and drug discovery. The information compiled herein includes its chemical properties, detailed experimental protocols for its biological evaluation, and a summary of its known effects on key signaling pathways.

Compound Structure and Properties

This compound, with the IUPAC name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide, is a triaryl-substituted imidazole.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | [1][2] |

| Molecular Formula | C₂₃H₁₈N₄O₃ | [2] |

| Molecular Weight | 398.41 g/mol | [1][2] |

| CAS Number | 301836-43-1 | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO to 100 mM | [4] |

Synthesis

The synthesis of this compound, a triaryl-substituted imidazole, can be achieved through a multi-step process. A plausible synthetic route, based on established methods for similar compounds, involves the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

A proposed workflow for the synthesis of this compound is outlined below:

Biological Activity and Quantitative Data

This compound is a selective inhibitor of Casein Kinase 1 (CK1) and the TGF-β type-I receptor (ALK5).[1] It exhibits significantly greater selectivity for these kinases over others, such as SAPK2/p38.[1]

| Target | IC₅₀ | Assay Conditions | Reference |

| Casein Kinase 1 (CK1) from Schizosaccharomyces pombe | 200 nM | Cell-free assay | [5] |

| Casein Kinase 1δ (CK1δ) | 300 nM | Cell-free assay | [5] |

| TGF-β type-I receptor (ALK5) | 500 nM | Cell-free assay | [5] |

| p38α MAPK | 5.8 µM | Not specified | [4] |

| PKd1 | 9.1 µM | Not specified | [4] |

Experimental Protocols

Casein Kinase 1 (CK1) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against CK1δ.

Materials:

-

CK1δ enzyme (5-20 m-units)

-

Substrate peptide: RRKDLHDDEEDEAMSITA

-

Assay buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v) Triton X-100

-

[γ-³³P]ATP

-

10 mM Magnesium Acetate

-

0.5 M Orthophosphoric Acid

-

P30 filtermats

-

75 mM Phosphoric Acid

-

Methanol

-

Scintillation counter

-

Biomek 2000 Laboratory Automation Workstation

Procedure:

-

Prepare a reaction mixture (25 µL total volume) containing CK1δ, the substrate peptide (0.5 mM), and varying concentrations of this compound in the assay buffer.

-

Initiate the kinase reaction by adding MgATP (10 mM Magnesium Acetate, 0.1 mM [γ-³³P]ATP).

-

Incubate the reaction mixture for 40 minutes at room temperature (21°C).

-

Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.

-

Spot an aliquot of the reaction mixture onto P30 filtermats.

-

Wash the filtermats four times with 75 mM phosphoric acid to remove unincorporated ATP.

-

Wash the filtermats once with methanol.

-

Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.[1][5]

Cell Viability (MTT) Assay

This protocol outlines the procedure to assess the cytotoxic effects of this compound on multiple myeloma (MM) cell lines.

Materials:

-

MM cell lines (e.g., MM1S, RPMI8226, U266)

-

Culture media

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed MM cells in triplicate into 96-well plates at an appropriate density in 100 µL of culture media.

-

Add this compound at various concentrations (e.g., 0, 5, 10, 20, 30, 40, and 50 µM) in 100 µL of culture media to the respective wells.

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.[1][5]

Signaling Pathway Modulation

This compound exerts its biological effects primarily through the inhibition of the Casein Kinase 1 and TGF-β signaling pathways.

Casein Kinase 1 (CK1) Signaling Pathway

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. This compound's inhibition of CK1 can disrupt these pathways. For instance, in the Wnt signaling pathway, CK1 is involved in the phosphorylation of β-catenin, marking it for degradation. Inhibition of CK1 by this compound can lead to the stabilization and accumulation of β-catenin.

TGF-β Signaling Pathway

The TGF-β signaling pathway regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. This compound inhibits ALK5, the type I receptor for TGF-β, thereby blocking the downstream signaling cascade involving the phosphorylation of SMAD proteins.

Conclusion

This compound is a valuable research tool for investigating the roles of Casein Kinase 1 and the TGF-β signaling pathway in various biological processes. Its selectivity and cell-permeability make it suitable for both in vitro and in-cell-based assays. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their studies.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

An In-depth Technical Guide to the Mechanism of Action of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide

Disclaimer: The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, hereafter referred to as "Compound X," is a novel investigational agent. As of the date of this document, there is limited publicly available information on its specific mechanism of action. This guide synthesizes a hypothetical mechanism based on its structural features, which are characteristic of kinase inhibitors, and presents plausible data and experimental methodologies that would be used to elucidate its function. The proposed mechanism is that Compound X acts as a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).

Executive Summary

Compound X is a small molecule inhibitor belonging to the pyridinyl imidazole class of compounds, a scaffold known to target ATP-binding sites of various protein kinases. This guide outlines the hypothesized mechanism of action of Compound X as a selective inhibitor of the p38 MAPK signaling pathway. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in cell differentiation, apoptosis, and inflammation.[3][4] Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory diseases and certain cancers.[5] This document provides a detailed overview of the biochemical and cellular activity of Compound X, comprehensive experimental protocols for its characterization, and a summary of its quantitative inhibitory profile.

Core Mechanism of Action: p38 MAPK Inhibition

Compound X is hypothesized to function as a Type I kinase inhibitor, binding to the ATP-binding pocket of p38 MAPK in its active conformation. Specifically, it is predicted to target the p38α isoform, the most extensively studied member of the p38 MAPK family.[5] The core mechanism involves the competitive inhibition of ATP, thereby preventing the phosphorylation of downstream substrates.

The p38 MAPK signaling cascade is activated by upstream kinases, primarily MKK3 and MKK6.[6] Once activated by dual phosphorylation on a conserved TGY motif (Thr180/Tyr182), p38 MAPK phosphorylates a wide array of protein kinases and transcription factors.[6] By binding to the ATP pocket, Compound X prevents this phosphotransfer reaction, effectively blocking the propagation of the signal downstream. This leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key downstream effects of p38 MAPK activation.[3]

The Biological Activity of D4476: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D4476 is a potent, cell-permeable, and selective small molecule inhibitor primarily targeting Casein Kinase 1 (CK1).[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for elucidating the physiological roles of CK1 and for exploring its therapeutic potential.[1][3] This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its use in research settings.

This compound has been shown to be significantly more potent than other CK1 inhibitors like IC261.[3] Its utility extends to the study of various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of its target proteins.[1][3] Its primary target is Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in diverse cellular processes. The IC50 value for CK1δ has been reported to be as low as 0.3 µM in vitro.[1] The inhibitory potency of this compound against CK1δ is dependent on the ATP concentration, a characteristic feature of ATP-competitive inhibitors.[1]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (µM) | Notes |

| Casein Kinase 1 (CK1) | 0.3[1][2] | Potent inhibition. |

| CK1 from S. pombe | 0.2[3] | |

| CK1δ | 0.3[1] | |

| Activin receptor-like kinase 5 (ALK5) | 0.5[2] | Also known as TGF-β type I receptor. |

| p38α MAPK | 5.8 - 12[2][3] | Weaker inhibition compared to CK1 and ALK5. |

| Protein Kinase D1 (PKd1) | 9.1[2] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay Type | Effective Concentration | Observed Effect |

| H4IIE hepatoma cells | Western Blot | 10 µM | Inhibition of FOXO1a phosphorylation. |

| Multiple Myeloma (MM) cell lines | Cell Viability (MTT) | 5-50 µM | Induction of cytotoxicity. |

| A375 cells | Functional Assay | 10-80 µM | Inhibition of CK1-MDM2 complex. |

| mESCs | Western Blot | Not specified | Pre-treatment affects Tcf7l1 protein levels.[1] |

| HCT-116 cells | Cell Viability (MTT) | 6.25-25 µM[4] | Induction of cell death. |

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate several critical signaling pathways, primarily through its inhibition of CK1.

FOXO1a Signaling

A key and well-documented effect of this compound is its inhibition of the phosphorylation of the Forkhead box protein O1 (FOXO1a).[1][5] CK1 is responsible for phosphorylating FOXO1a at serine residues Ser322 and Ser325.[1][6] This phosphorylation event is a crucial step that promotes the nuclear exclusion of FOXO1a, thereby inhibiting its transcriptional activity. By inhibiting CK1, this compound prevents this phosphorylation and subsequent nuclear export, leading to the retention of FOXO1a in the nucleus where it can regulate the expression of target genes involved in processes like apoptosis and cell cycle arrest.[5]

Caption: this compound inhibits CK1-mediated phosphorylation of FOXO1a, preventing its nuclear export.

Wnt/β-catenin Signaling

CK1 plays a pivotal role in the Wnt/β-catenin signaling pathway. It is a component of the β-catenin destruction complex and is responsible for the initial phosphorylation of β-catenin at Serine 45. This "priming" phosphorylation is a prerequisite for subsequent phosphorylation by GSK-3β, which targets β-catenin for ubiquitination and proteasomal degradation. In some contexts, this compound has been shown to affect the phosphorylation of β-catenin, suggesting its potential to modulate Wnt signaling.[7] However, the precise effects can be complex and cell-type dependent.

Caption: this compound can inhibit the CK1 component of the β-catenin destruction complex in Wnt signaling.

TGF-β Signaling

This compound also exhibits inhibitory activity against the TGF-β type I receptor, ALK5.[7][8] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting ALK5, this compound can block the downstream signaling cascade, affecting processes such as cell growth, differentiation, and apoptosis.

Caption: this compound inhibits TGF-β signaling by targeting the ALK5 receptor.

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro and cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Solubility:

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate until the powder is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against a target kinase.

-

Materials:

-

Recombinant active kinase (e.g., CK1δ)

-

Kinase-specific substrate (peptide or protein)

-

This compound serially diluted in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 paper and immediately immersing it in 0.75% phosphoric acid.

-

Wash the P81 papers several times with phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

-

Western Blot Analysis of FOXO1a Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of endogenous FOXO1a in cultured cells.

-

Materials:

-

Cell line of interest (e.g., H4IIE hepatoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total-FOXO1a

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

-

-

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-FOXO1a overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FOXO1a to confirm equal protein loading.

-

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cultured cells.

-

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[4]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Conclusion

This compound is a valuable and specific inhibitor of Casein Kinase 1, with additional activity against ALK5. Its ability to modulate key signaling pathways such as those involving FOXO1a, Wnt/β-catenin, and TGF-β makes it an indispensable tool for researchers investigating a wide range of cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in laboratory settings and to support further research into the biological roles of its target kinases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Casein Kinase-1-Alpha Inhibitor (this compound) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (CAS 301836-43-1)

An In-depth Technical Guide to 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (CAS 301836-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, identified by the CAS number 301836-43-1, is a versatile small molecule inhibitor with a complex pharmacological profile. Also known by its synonyms D4476 and Mubritinib, this compound has garnered significant interest in the scientific community for its multi-targeted inhibitory action. Initially investigated as a potent inhibitor of the HER2/ErbB2 receptor tyrosine kinase, subsequent research has revealed its robust activity against Casein Kinase 1 (CK1), Transforming Growth Factor-beta (TGF-β) type-I receptor (also known as Activin receptor-like kinase 5 or ALK5), and, more recently, the mitochondrial Electron Transport Chain (ETC) Complex I.

This technical guide provides a comprehensive overview of the compound's physicochemical properties, its intricate mechanism of action, detailed pharmacological data, and established experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, cell signaling, and metabolic pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 301836-43-1 | [2] |

| Molecular Formula | C₂₃H₁₈N₄O₃ | [2] |

| Molecular Weight | 398.41 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (to 100 mM) and Ethanol (to 50 mM) | [4] |

| Storage | Store at +4°C for short term, -20°C for long term | [4] |

| SMILES | NC(=O)c1ccc(cc1)-c2nc(-c3ccccn3)c([nH]2)-c4ccc5OCCOc5c4 | [3] |

| InChI Key | DPDZHVCKYBCJHW-UHFFFAOYSA-N | [3] |

Mechanism of Action and Pharmacological Data

The pharmacological activity of this compound is characterized by its ability to inhibit multiple key cellular signaling proteins and pathways. While initially explored as a HER2/ErbB2 inhibitor, its primary mechanisms of action in various cancer models are now attributed to its potent inhibition of CK1, ALK5, and the mitochondrial ETC Complex I.

Kinase Inhibitory Activity

The compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and TGF-β type-I receptor (ALK5). Its inhibitory concentrations (IC₅₀) against these and other kinases are detailed in the table below.

| Target | IC₅₀ | Assay Conditions | Reference |

| Casein Kinase 1 (CK1) from S. pombe | 200 nM | Cell-free assay | [5] |

| Casein Kinase 1δ (CK1δ) | 300 nM | Cell-free assay | [5] |

| TGF-β type-I receptor (ALK5) | 500 nM | Cell-free assay | [5] |

| p38α MAP kinase | 5.8 µM | In vitro kinase assay | [6] |

| PKD1 | 9.1 µM | In vitro kinase assay | [6] |

| HER2/ErbB2 | 6 nM | BT-474 cell line | [7] |

It is noteworthy that while the compound exhibits a potent IC₅₀ against HER2/ErbB2 in certain cell lines, recent studies suggest that its anticancer effects in other contexts, such as in Acute Myeloid Leukemia (AML) and Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-driven primary effusion lymphoma, are independent of HER2 inhibition and are instead mediated by its effects on mitochondrial respiration.[1]

Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex I

Recent research has identified the mitochondrial ETC Complex I as a key target of Mubritinib. This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a potent anti-leukemic effect in AML cells that are highly dependent on this metabolic pathway.[1] This mechanism of action is particularly relevant in chemotherapy-resistant AML subtypes.

Modulation of Signaling Pathways

The inhibitory activities of this compound have significant downstream effects on crucial cellular signaling pathways.

-

Wnt/β-catenin Signaling: As an inhibitor of CK1, a key component of the β-catenin destruction complex, this compound can modulate the Wnt/β-catenin signaling pathway. CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK-3β and eventual proteasomal degradation. Inhibition of CK1 can therefore lead to the stabilization and nuclear accumulation of β-catenin, affecting the transcription of Wnt target genes.

-

TGF-β Signaling: By inhibiting ALK5, the type I receptor for TGF-β, the compound blocks the canonical TGF-β signaling pathway. This prevents the phosphorylation and activation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the transcription of TGF-β target genes involved in cell growth, differentiation, and extracellular matrix production.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the compound's interactions and its application in experimental settings, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. selleckchem.com [selleckchem.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

The Compound D4476: A Technical Guide to its Discovery, Mechanism, and Application

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor D4476. Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), this compound was subsequently characterized as a potent and selective inhibitor of Casein Kinase 1 (CK1). This guide details the discovery and history of this compound, its mechanism of action, and its selectivity profile. Furthermore, it provides detailed experimental protocols for its use in biochemical and cell-based assays and discusses its application in signal transduction research. This document is intended for researchers, scientists, and drug development professionals interested in the use of this compound as a chemical probe to investigate cellular signaling pathways.

Discovery and History

The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, now commonly known as this compound, first emerged in the scientific literature as part of a series of potent inhibitors of the TGF-β type I receptor kinase, ALK5. Research published in 2002 by Callahan and colleagues at GlaxoSmithKline described the discovery of a novel class of imidazole-based inhibitors of ALK5, with this compound being one of the compounds synthesized and evaluated for its potential to block TGF-β signaling.

Later, in 2004, a pivotal study by Rena and colleagues identified this compound as a potent, cell-permeant inhibitor of Casein Kinase 1 (CK1).[3] This research demonstrated that this compound was a more potent and selective inhibitor of CK1 than previously available tools, establishing its utility in dissecting the physiological roles of this kinase family.[3] Subsequent profiling against a larger panel of kinases by Bain and colleagues in 2007 further characterized its selectivity, confirming its primary activity against CK1 while also noting its inhibitory effects on other kinases at higher concentrations.[1][4][5] These seminal studies have positioned this compound as a valuable chemical probe for investigating CK1 and TGF-β signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Casein Kinase 1 and ALK5. Its inhibitory activity is achieved by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates. The dual activity of this compound necessitates careful consideration when interpreting experimental results, as observed phenotypes may be attributable to the inhibition of either or both signaling pathways.

Data Presentation

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases. The data is compiled from multiple studies to provide a comprehensive overview of its selectivity.

| Kinase Target | IC50 (µM) | Assay Conditions | Reference |

| Casein Kinase 1 (CK1) | ~0.3 | Cell-free assay | [3] |

| Casein Kinase 1δ (CK1δ) | 0.3 | Cell-free assay | Rena et al., 2004 |

| ALK5 (TGF-βRI) | ~0.5 | Cell-free assay | Callahan et al., 2002 |

| SAPK2a/p38α | >10 | Cell-free assay | [3] |

| Various other kinases | >10 | Kinase panel screen | Bain et al., 2007 |

Note: The precise IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

In Vitro Kinase Assay for CK1 Inhibition

This protocol is adapted from the methods described by Rena et al. (2004) for determining the IC50 of this compound against CK1δ.

Materials:

-

Recombinant human CK1δ (purified)

-

CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the CK1 substrate peptide, and recombinant CK1δ enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Inhibition of FOXO1a Phosphorylation

This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of a downstream CK1 target, FOXO1a, in cultured cells, based on the work of Rena et al. (2004).

Materials:

-

H4IIE hepatoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Insulin (or other relevant stimulus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total FOXO1a

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Plate cells and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce FOXO1a phosphorylation.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting with the cell lysates.

-

Probe the membranes with anti-phospho-FOXO1a and anti-total FOXO1a antibodies.

-

Detect the signals using an appropriate HRP substrate and imaging system.

-

Quantify the band intensities to determine the effect of this compound on FOXO1a phosphorylation.

Mandatory Visualization

Caption: Experimental workflows for in vitro and cell-based assays with this compound.

Caption: this compound inhibits both TGF-β and CK1 signaling pathways.

Drug Development Context

While this compound has proven to be an invaluable research tool, its progression into preclinical and clinical development has not been extensively reported in the public domain. The dual-specificity of this compound for both CK1 and ALK5 presents a challenge for its development as a therapeutic agent, as it may lead to off-target effects. However, the scaffold of this compound has served as a foundation for the development of more selective inhibitors of both CK1 and ALK5. For drug development professionals, this compound represents a lead compound whose selectivity and pharmacokinetic properties would require significant optimization for therapeutic applications. Its primary value to the field remains its utility as a well-characterized chemical probe for target validation and pathway elucidation in the early stages of drug discovery. There is no publicly available information regarding formal preclinical toxicology or pharmacokinetic studies for this compound.

Conclusion

This compound is a versatile small molecule inhibitor with well-documented activity against both Casein Kinase 1 and ALK5. Its discovery and subsequent characterization have provided researchers with a powerful tool to investigate the roles of these kinases in a multitude of cellular processes. This technical guide has summarized the key information regarding the history, mechanism of action, and experimental application of this compound. By providing detailed protocols and a comprehensive overview of its kinase selectivity, this document aims to facilitate the effective use of this compound in future research endeavors.

References

- 1. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of protein kinase ... | Article | H1 Connect [archive.connect.h1.co]

- 5. researchgate.net [researchgate.net]

In Vitro Profile of a TGF-β Receptor Kinase Inhibitor: A Technical Guide to 4-(4-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (SB-431542)

Disclaimer: This document provides a detailed in vitro technical guide for the compound 4-(4-(1,3-benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide (SB-431542) . No direct in vitro studies were found for the specifically requested compound, 4-(4-(2,3-dihydrobenzo(1,4)dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide. However, due to the high degree of structural similarity between the two molecules, the data and protocols for SB-431542 are presented here as a close surrogate.

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1] Specifically, it targets the kinase domains of ALK4, ALK5, and ALK7, which are key mediators in the TGF-β signaling pathway.[1][2] This pathway is crucial in various cellular processes, including growth, differentiation, apoptosis, and extracellular matrix production.[1][3] Dysregulation of the TGF-β pathway is implicated in numerous diseases, such as cancer and fibrosis.[3][4] SB-431542 exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[3]

Quantitative In Vitro Activity

The in vitro inhibitory activity of SB-431542 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGF-βRI) | 94 | Cell-free kinase assay | [2][5][6] |

| ALK4 | 140 | Cell-free kinase assay | [5] |

| ALK7 | - | Potent Inhibition | [1] |

| p38 MAPK | >10,000 | Cell-free kinase assay | [5] |

Table 2: In Vitro Cell-Based Activity

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| A498 | mRNA expression | TGF-β1-induced collagen Iα1 | 60 | [6] |

| A498 | mRNA expression | TGF-β1-induced PAI-1 | 50 | [6] |

| A498 | mRNA expression | TGF-β1-induced fibronectin | 62 | [6] |

| A498 | Protein expression | TGF-β1-induced fibronectin | 22 | [6] |

| MDA-MB-468 | Smad2 Translocation | Inhibition of TGF-β1-induced translocation | ~150 | [7] |

Experimental Protocols

ALK5 Kinase Inhibition Assay (FlashPlate Assay)

This protocol describes a cell-free assay to determine the inhibitory activity of a compound against the ALK5 kinase.

Materials:

-

Recombinant GST-tagged ALK5 kinase domain (amino acid 200 to C-terminus).

-

Recombinant GST-tagged full-length Smad3 protein.

-

Basic FlashPlates.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 mM GTP.

-

ATP solution: 3 µM ATP with 0.5 µCi/well γ-³³P-ATP.

-

SB-431542 or test compound dissolved in DMSO.

-

Glutathione Sepharose beads 4B.

-

0.1 M sterile filtered sodium bicarbonate, pH 7.6.

Procedure:

-

Protein Expression and Purification: Express GST-ALK5 and GST-Smad3 in a baculovirus system and purify using Glutathione Sepharose beads.

-

Plate Coating: Coat Basic FlashPlates with 700 ng of GST-Smad3 per 100 µL in 0.1 M sodium bicarbonate overnight.

-

Assay Reaction:

-

Add 85 ng of GST-ALK5 to each well.

-

Add the test compound (e.g., SB-431542) at various concentrations.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Measure the incorporation of ³³P into the immobilized Smad3 substrate using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Smad2 Nuclear Translocation Assay

This cell-based assay measures the ability of a compound to inhibit the TGF-β1-induced translocation of Smad2 from the cytoplasm to the nucleus.[7]

Materials:

-

MDA-MB-468 cells stably expressing a GFP-Smad2 fusion protein.[7]

-

Cell Culture Medium: RPMI supplemented with 10% FBS, L-Glutamine, Penicillin-Streptomycin, and G418.[7]

-

Assay Buffer: RPMI with 1% FBS, L-Glutamine, Penicillin-Streptomycin, and 10 mM HEPES.[7]

-

Human recombinant TGF-β1.[7]

-

SB-431542 or test compound.[7]

-

Hoechst 33258 for nuclear staining.[7]

-

Fixing Solution: 10% formalin.[7]

-

High-content imaging system.

Procedure:

-

Cell Seeding: Seed the GFP-Smad2 MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or SB-431542 (as a positive control) for a specified time (e.g., 60 minutes).

-

Stimulation: Add TGF-β1 to the wells to a final concentration that induces robust Smad2 translocation (e.g., 3 ng/mL).[7]

-

Incubation: Incubate the plate for a period that allows for maximal translocation (e.g., 60 minutes).

-

Fixation and Staining:

-

Fix the cells with 10% formalin.

-

Stain the nuclei with Hoechst 33258.

-

-

Imaging and Analysis:

-

Acquire images of the GFP-Smad2 and Hoechst channels using a high-content imaging system.

-

Quantify the nuclear translocation of GFP-Smad2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

-

Data Analysis: Determine the EC50 value for the inhibition of Smad2 translocation.

Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Experimental Workflow Diagram

Caption: Workflow for a cell-based Smad2 nuclear translocation assay.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. agscientific.com [agscientific.com]

- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, commonly known as SB-431542. This small molecule has garnered significant interest in the scientific community for its potent and selective inhibitory effects on the transforming growth factor-beta (TGF-β) signaling pathway. Understanding its physicochemical characteristics is paramount for its application in research and potential therapeutic development.

This document details the compound's identity, summarizes its known physicochemical properties in a structured format, and provides standardized experimental protocols for the determination of key parameters. Furthermore, a detailed visualization of its primary signaling pathway is presented to elucidate its mechanism of action.

Compound Identification

The compound is identified by the following nomenclature and registry information:

| Identifier | Value |

| Systematic Name | 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide |

| Common Name | SB-431542 |

| CAS Number | 301836-41-9 |

| Chemical Formula | C₂₂H₁₆N₄O₃ |

| Molecular Weight | 384.39 g/mol |

| SMILES | O=C(N)c1ccc(cc1)c2[nH]c(c(c3ccc4OCCC4c3)c2-c5ccccn5) |

| InChI | InChI=1S/C22H16N4O3/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H2,23,27)(H,25,26) |

Physicochemical Properties

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM)[3]. Insoluble in water. |

| pKa | Not reported |

| LogP | Not reported |

Experimental Protocols for Physicochemical Property Determination

The following sections describe standard experimental methodologies for determining the key physicochemical properties of a small molecule like SB-431542.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

-

Apparatus : Conical flasks, orbital shaker, analytical balance, filtration apparatus, analytical instrumentation (e.g., HPLC-UV).

-

Procedure :

-

An excess amount of the solid compound is added to a known volume of water in a conical flask.

-

The flask is sealed and agitated in an orbital shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of an ionizable compound.

-

Apparatus : pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure :

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

A standardized solution of a strong acid or base is incrementally added to the solution from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Apparatus : Separatory funnel, orbital shaker, analytical balance, analytical instrumentation (e.g., HPLC-UV).

-

Procedure :

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Biological Activity and Signaling Pathway

SB-431542 is a highly selective and potent inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors: ALK4, ALK5, and ALK7. It exerts its effect by competing with ATP for the kinase domain of these receptors, thereby preventing the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. This blockade of Smad2/3 phosphorylation inhibits their complex formation with Smad4 and their translocation to the nucleus, ultimately leading to the suppression of TGF-β-mediated gene transcription.

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Conclusion

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB-431542) is a valuable research tool due to its specific inhibition of the TGF-β signaling pathway. This guide has summarized the available physicochemical data and provided standardized protocols for the determination of key properties. While some experimental values are not currently in the public domain, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this compound. Further characterization of its physicochemical properties will undoubtedly aid in its future applications.

The Kinase Inhibitor D4476: A Comparative Analysis of its Homology to Other Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D4476 is a potent, cell-permeable small molecule inhibitor primarily targeting Casein Kinase 1 (CK1) and Activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its homology to other kinase inhibitors. By presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document serves as a critical resource for researchers in kinase inhibitor development and cellular signaling.

Introduction to this compound

This compound, with the chemical formula C₂₃H₁₈N₄O₃, is a synthetic organic compound identified as a potent and selective inhibitor of Casein Kinase 1 (CK1), with a reported IC50 value of approximately 0.3 μM in vitro.[1][2] It is also a known inhibitor of the Transforming Growth Factor-beta (TGF-β) type-I receptor, ALK5, with an IC50 of 0.5 μM.[3][4][5] The compound's cell-permeant nature makes it a valuable tool for studying cellular processes regulated by these kinases.[6][7] this compound functions as an ATP-competitive inhibitor, indicating that it binds to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate.[1]

Homology and Comparative Analysis of this compound with Other Kinase Inhibitors

The "homology" of this compound to other kinase inhibitors can be assessed from multiple perspectives: its primary targets (CK1 and ALK5), its chemical structure, and its broader kinase selectivity profile.

Comparison with other Casein Kinase 1 (CK1) Inhibitors

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt and Hedgehog signaling pathways.[1][3][6] Several inhibitors targeting CK1 have been developed, each with varying degrees of potency and selectivity. This compound is considered more potent and specific than earlier CK1 inhibitors like IC261 and CKI-7.[8]

| Inhibitor | Target(s) | IC50 (nM) | Key Off-Targets |

| This compound | CK1δ , ALK5 | 300 (CK1δ) , 500 (ALK5) | p38α (5800), PKD1 (9100) [9] |

| PF-670462 | CK1ε/δ | 7.7 (CK1δ), 14 (CK1ε) | |

| SR-3029 | CK1δ/ε | Potent inhibitor | |

| PF-4800567 | CK1ε | 32 (CK1ε), 711 (CK1δ) | EGFR[10] |

| IC261 | CK1 | 2500 |

Comparison with other ALK5 Inhibitors

ALK5, a TGF-β type I receptor, plays a crucial role in the TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis.[8] this compound's inhibitory activity against ALK5 places it in a class of dual-activity inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Key Off-Targets |

| This compound | ALK5 , CK1δ | 500 (ALK5) , 300 (CK1δ) | p38α (5800), PKD1 (9100) [9] |

| SD-208 | ALK5 | Potent inhibitor | |

| Galunisertib (LY2157299) | ALK5 | 56 | |

| RepSox | ALK5 | 4 |

Signaling Pathways Associated with this compound Inhibition

The dual inhibition of CK1 and ALK5 by this compound impacts multiple critical signaling pathways.

Casein Kinase 1 and the Wnt Signaling Pathway

CK1 is a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for ubiquitination and degradation. Inhibition of CK1 can therefore lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target genes.

ALK5 and the TGF-β Signaling Pathway

ALK5 is the type I receptor for TGF-β. Upon ligand binding, the TGF-β type II receptor phosphorylates and activates ALK5, which in turn phosphorylates SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound blocks this cascade by inhibiting the kinase activity of ALK5.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the IC50 value of this compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., CK1δ, ALK5)

-

Kinase-specific substrate peptide

-

This compound (or other inhibitor) stock solution in DMSO

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted this compound or DMSO (for control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool due to its dual inhibitory action on CK1 and ALK5. Understanding its homology to other kinase inhibitors in terms of target specificity, chemical structure, and impact on signaling pathways is crucial for its effective application in research and for the design of next-generation inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of CK1 and ALK5 in cellular physiology and disease.

References

- 1. Casein kinase 1 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 6. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]

- 7. The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development | Semantic Scholar [semanticscholar.org]

- 8. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 9. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(4-(2,3-dihydrobenzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB 431542) in Cancer Research

Application Notes and Protocols: 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide (SB 431542) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl)benzamide, more commonly known by its designation SB 431542 , is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily Activin Receptor-Like Kinase 5 (ALK5), and also shows inhibitory activity against ALK4 and ALK7.[3][4] By inhibiting these receptors, SB 431542 effectively blocks the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling. This blockade disrupts the pro-oncogenic effects of TGF-β in advanced cancers, making SB 431542 a valuable tool in cancer research and a potential therapeutic agent.

In the context of oncology, the TGF-β pathway is a dual-edged sword. In early-stage cancers, it can act as a tumor suppressor. However, in later stages, it often promotes tumor progression, invasion, metastasis, and angiogenesis. SB 431542's ability to abrogate these tumor-promoting functions has been demonstrated in various cancer models, including glioma, breast, colon, and pancreatic cancers. Its primary applications in cancer research revolve around studying and inhibiting key processes in cancer progression such as the Epithelial-Mesenchymal Transition (EMT), cell migration and invasion, and the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4]

Mechanism of Action

SB 431542 acts as a competitive inhibitor of ATP at the kinase domain of the ALK5 receptor. This inhibition prevents the TGF-β-induced phosphorylation of SMAD2 and SMAD3. Consequently, the formation of the SMAD2/3/4 complex and its translocation to the nucleus are inhibited, leading to a downregulation of TGF-β target gene transcription. These target genes are often involved in processes that drive cancer progression.

Quantitative Data

The following tables summarize the inhibitory concentrations of SB 431542 against its target kinases and its effects on various cancer cell lines.

Table 1: Inhibitory Activity against ALK Kinases

| Target | IC50 (nM) |

| ALK5 (TGF-βRI) | 94 |

| ALK4 (Activin RI) | 140 |

| ALK7 | Not specified |

Table 2: Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect |

| HaCaT | Keratinocyte | SMAD Phosphorylation | 172 nM (EC50)[1] |

| HEK-293T | Embryonic Kidney | SMAD Activation | 66 nM (IC50)[1] |

| HepG2 | Liver Carcinoma | PAI-luciferase Reporter | 250 nM (IC50)[1] |

| NCI-H1299 | Non-small Cell Lung Cancer | Cell Migration | 500 nM (IC50)[1] |

| A549 | Lung Adenocarcinoma | Anchorage-independent growth | Increased colony formation (reversal of TGF-β induced growth inhibition) |

| HT29 | Colon Carcinoma | Anchorage-independent growth | Reduced colony formation (inhibition of TGF-β stimulated growth) |

| PANC-1 | Pancreatic Carcinoma | EMT Inhibition | Blocked TGF-β-induced EMT |

| U87MG, D54MG | Glioblastoma | Cell Proliferation & Motility | Inhibition of proliferation and motility |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of SB 431542 in cancer research.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of SB 431542 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

SB 431542 (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of SB 431542 in culture medium. The final concentrations may range from 0.1 to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SB 431542. Include a vehicle control (DMSO) at the same final concentration as in the highest SB 431542 treatment.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for SMAD2/3 Phosphorylation

This protocol is used to determine if SB 431542 inhibits the TGF-β-induced phosphorylation of SMAD2 and SMAD3.

Materials:

-

Cancer cell line

-

Complete culture medium

-

SB 431542

-

TGF-β1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-SMAD2/3, anti-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with SB 431542 (e.g., 10 µM) for 1-2 hours. Then, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-SMAD2/3 levels to total SMAD2/3 and the loading control (β-actin).

Transwell Migration and Invasion Assay

This protocol assesses the effect of SB 431542 on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

SB 431542

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet solution (for staining)

Procedure:

-

Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

-

Assay Setup: Add medium with a chemoattractant to the lower chamber of the Transwell plate. Resuspend the serum-starved cells in serum-free medium containing SB 431542 or vehicle control. Seed the cells into the upper chamber.

-

Incubation: Incubate the plate for 12-48 hours at 37°C.

-

Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the insert.

-

Fixing and Staining: Fix the migrated cells on the bottom surface of the insert with methanol, and then stain with crystal violet.

-

Cell Counting: Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in the SB 431542-treated groups to the control group.

Conclusion